molecular formula C23H28N2O6 B4873090 N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

Cat. No.: B4873090
M. Wt: 428.5 g/mol
InChI Key: ASXFZLSENPKCJI-UHFFFAOYSA-N
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Description

N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is a complex organic compound featuring a trimethoxybenzoyl group, a tetrahydroquinoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide involves its interaction with various molecular targets:

    Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing microtubule polymerization and disrupting cell division.

    Enzyme Inhibition: It inhibits enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is unique due to its combination of a trimethoxybenzoyl group and a tetrahydroquinoline moiety, which provides a distinct pharmacophore for targeting multiple cellular pathways and enzymes.

Properties

IUPAC Name

N-[2-[[1-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-15(26)24-10-12-31-18-9-5-7-16-8-6-11-25(21(16)18)23(27)17-13-19(28-2)22(30-4)20(14-17)29-3/h5,7,9,13-14H,6,8,10-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFZLSENPKCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
Reactant of Route 5
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
Reactant of Route 6
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

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